molecular formula C20H31N3O12 B12083993 b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate

b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate

Cat. No.: B12083993
M. Wt: 505.5 g/mol
InChI Key: DLTVNCZYHKTWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate: is a synthetic compound with the empirical formula C20H31N3O12 and a molecular weight of 505.47 g/mol . This compound is a derivative of galactopyranoside, modified with azidoethoxy groups and acetylated hydroxyl groups. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

The synthesis of b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate involves multiple steps . The general synthetic route includes:

    Acetylation of D-galactopyranoside: The hydroxyl groups of D-galactopyranoside are acetylated using acetic anhydride in the presence of a catalyst.

    Introduction of azidoethoxy groups: The acetylated galactopyranoside is then reacted with 2-(2-azidoethoxy)ethanol under specific conditions to introduce the azidoethoxy groups.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Scientific Research Applications

This compound has several applications in scientific research :

    Bioconjugation: It is used in bioconjugation techniques, particularly in click chemistry, to label biomolecules.

    Glycobiology: It serves as a probe in glycobiology studies to investigate carbohydrate-protein interactions.

    Drug Delivery: The compound is explored as a potential drug carrier for site-specific delivery due to its ability to form stable conjugates with therapeutic agents.

    Fluorescent Probes: It is used as a fluorescent probe for lysosome labeling and tracking during apoptosis.

Mechanism of Action

The mechanism of action of b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate involves its ability to form stable conjugates with other molecules through click chemistry . The azido group reacts with alkynes in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar functional groups and applications but differ in their carbohydrate backbones, which can influence their specific interactions and applications.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTVNCZYHKTWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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